molecular formula C8H15N B12740040 2-((Z)-Prop-1-enyl)piperidine CAS No. 206869-30-9

2-((Z)-Prop-1-enyl)piperidine

Cat. No.: B12740040
CAS No.: 206869-30-9
M. Wt: 125.21 g/mol
InChI Key: VSTUPIHCUMAUGE-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Z)-Prop-1-enyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a prop-1-enyl group in the Z-configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Chemical Reactions Analysis

Types of Reactions: 2-((Z)-Prop-1-enyl)piperidine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Introduction of various functional groups at the piperidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, saturated piperidines, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-((Z)-Prop-1-enyl)piperidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase, impacting neurotransmission .

Properties

CAS No.

206869-30-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-[(Z)-prop-1-enyl]piperidine

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2-

InChI Key

VSTUPIHCUMAUGE-DJWKRKHSSA-N

Isomeric SMILES

C/C=C\C1CCCCN1

Canonical SMILES

CC=CC1CCCCN1

Origin of Product

United States

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